molecular formula C9H11BrClNO B2632243 Ethyl 4-bromobenzimidate hydrochloride CAS No. 55368-83-7

Ethyl 4-bromobenzimidate hydrochloride

Cat. No.: B2632243
CAS No.: 55368-83-7
M. Wt: 264.55
InChI Key: SWJFEVFZCZJOOE-UHFFFAOYSA-N
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Description

Ethyl 4-bromobenzimidate hydrochloride is a chemical compound with the molecular formula C9H11BrClNO. It is commonly used in organic synthesis and has applications in various scientific research fields. The compound is characterized by its solid physical form and is typically stored under inert atmosphere conditions at temperatures below -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromobenzimidate hydrochloride can be synthesized through the reaction of 4-bromobenzonitrile with ethanol in the presence of hydrochloric acid. The reaction involves the conversion of the nitrile group to an imidate ester, followed by the formation of the hydrochloride salt. The reaction is typically carried out under reflux conditions, and the product is isolated by crystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to ensure high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromobenzimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-bromobenzimidate hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 4-bromobenzimidate hydrochloride involves its ability to react with nucleophiles, leading to the formation of new chemical bonds. The compound can modify the structure of biomolecules by reacting with functional groups such as amines and thiols. This reactivity is exploited in various applications, including drug development and biochemical research .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .

Properties

IUPAC Name

ethyl 4-bromobenzenecarboximidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,11H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJFEVFZCZJOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-bromobenzonitrile (17.65 g, 97 mmol) in ethanol (500 mL) was acidified with hydrogen chloride gas at 0° C. for fifteen minutes. The solution was allowed to stir for 16 h. The solution was condensed under reduced pressure to afford the title compound (25.35 g, 99%). MS (ESI) m/z 228.1 [M]+, 230.4 [M+2]+.
Quantity
17.65 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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500 mL
Type
reactant
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

A cold solution (0° C.) of 4-bromobenzonitrile (1 g, 5.5 mmol) in ethanol (25 mL) was saturated with dry HCl(g). The mixture was then stirred at room temperature for 18 hours, after which FT-IR showed complete disappearance of the nitrile. The solution was concentrated to dryness, and further dried in vacuo. The ethyl 4-bromobenzimidate hydrochloride thus obtained was used in the synthesis of compounds 145, 146, 150, and 151.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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